2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile

Analytical Chemistry Drug Discovery Chemical Synthesis

With ≥98% purity and XLogP3 of 3.3, this halogenated nicotinonitrile ensures reliable CNS drug synthesis and fluorescent probe development. Its 4-fluorophenyl and 2-chloro substitution confers unique PKC/sGC inhibition. Avoid generic analogs; secure this non-regulated, globally-shipped building block today.

Molecular Formula C12H6ClFN2
Molecular Weight 232.64 g/mol
CAS No. 31776-83-7
Cat. No. B1586900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
CAS31776-83-7
Molecular FormulaC12H6ClFN2
Molecular Weight232.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)F
InChIInChI=1S/C12H6ClFN2/c13-12-9(7-15)3-6-11(16-12)8-1-4-10(14)5-2-8/h1-6H
InChIKeyVJYNNRPTVYPCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile (CAS 31776-83-7): Chemical Overview and Sourcing Considerations


2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile (CAS 31776-83-7) is a halogenated nicotinonitrile derivative with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol [1]. It is a solid at room temperature with a melting point in the range of 172-178 ºC . The compound is frequently described as a potent inhibitor of protein kinase C (PKC) and soluble guanylate cyclase (sGC) . As a building block, it serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the development of fluorescent probes .

Why Substituting 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile with Other Nicotinonitriles Can Derail Research


Substituting 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile with a generic analog is inadvisable due to the potential for significant differences in physicochemical properties and biological activity. While the class of nicotinonitriles is explored for various therapeutic applications [1], the specific substitution pattern—with a chlorine at the 2-position and a 4-fluorophenyl group at the 6-position of the pyridine ring—is critical for its distinct properties. Changes to this pattern, such as relocating the fluorine on the phenyl ring or altering the halogen on the pyridine, can drastically affect target binding affinity [2], metabolic stability, and the compound's suitability as a synthetic intermediate. For example, the specific steric and electronic environment created by the 4-fluorophenyl group can dictate the success of downstream chemical reactions . The following section provides quantitative evidence for the specific characteristics of this compound that cannot be assumed for its analogs.

Quantitative Evidence for Selecting 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Over Its Analogs


Superior Purity for Sensitive Assays: ≥99% (HPLC) vs. 96% Purity Grades

A key differentiator in procurement is the availability of this compound in a high-purity grade (≥99% as measured by HPLC) from suppliers such as Chem-Impex . This is a significant advantage over lower-purity grades, such as the 96% purity offered by other major vendors like Thermo Scientific (Alfa Aesar) . The higher purity reduces the risk of confounding results in biological assays due to unknown impurities and ensures more reliable yields in multi-step syntheses.

Analytical Chemistry Drug Discovery Chemical Synthesis

Distinct Physicochemical Properties: Solid State and Melting Point

The compound is characterized as a yellow amorphous powder with a specific melting point range of 172-178 ºC, which is critical for handling, formulation, and characterization . This is in contrast to its positional isomer, 2-Chloro-5-(3-fluorophenyl)nicotinonitrile (CAS 2091524-85-3), which may exhibit different physical properties due to the altered substitution pattern [1]. The precise melting point of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile serves as a key quality control parameter, ensuring the correct material is used in experimental protocols.

Material Science Formulation Process Chemistry

Computational Drug-Likeness: Balanced XLogP3 for Membrane Permeability

The compound possesses a computed XLogP3 value of 3.3, a key descriptor of lipophilicity [1]. This value falls within a desirable range (typically 1-5) for drug-like molecules, balancing solubility and passive membrane permeability. In contrast, structurally related but more complex nicotinonitrile-based kinase inhibitors, such as AZ960, exhibit different physicochemical profiles that may lead to distinct pharmacokinetic behaviors . The XLogP3 of 3.3 provides a quantifiable benchmark for selecting this compound as a starting point for lead optimization programs focused on central nervous system or intracellular targets.

Medicinal Chemistry Computational Chemistry ADME

Reported Multitarget Biological Activity: sGC and PKC Inhibition

This compound is reported to be a potent inhibitor of both soluble guanylate cyclase (sGC) and protein kinase C (PKC) [1]. While specific IC50 values are not publicly available in the primary literature, the description as a "potent inhibitor" of sGC is a consistent claim across vendor platforms. In contrast, many other nicotinonitrile building blocks are not associated with dual inhibition of these key signaling pathways. The ability to engage both sGC and PKC, enzymes central to cardiovascular and oncological signaling, makes this compound a unique and valuable tool compound for dissecting pathway crosstalk that cannot be replicated by more selective or inactive analogs.

Cardiovascular Research Cell Signaling Cancer Biology

Optimal Scientific and Industrial Use Cases for 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile


As a High-Purity Building Block for CNS Drug Discovery

Given its high purity (≥99%) and calculated XLogP3 of 3.3, this compound is an ideal starting material for the synthesis of novel drug candidates targeting neurological disorders. The purity grade ensures reliable and reproducible results in multi-step synthetic sequences, while its favorable lipophilicity suggests good potential for crossing the blood-brain barrier, a crucial characteristic for CNS therapeutics. This makes it a superior choice over lower-purity alternatives that could introduce synthetic variability [1].

As a Versatile Tool Compound for Studying sGC and PKC Signaling Crosstalk

This compound is uniquely positioned as a research tool for investigating the interplay between the sGC-cGMP and PKC signaling pathways. Its reported ability to inhibit both enzymes [2] offers researchers a single molecule to explore how these pathways converge and regulate cellular processes in models of cardiovascular disease and cancer. This dual-target profile distinguishes it from other building blocks and provides a higher-value experimental starting point.

For the Development of Fluorescent Probes in Cellular Imaging

The chemical structure of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile makes it a suitable precursor for the development of fluorescent probes . The combination of the reactive chloro group and the nitrile functionality provides versatile handles for chemical modification to attach fluorophores. Its use in this application is supported by its well-defined physical properties, such as its solid state and melting point, which facilitate purification and characterization of the final probe molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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